molecular structure of 4-(2,3-dimethylphenoxy)phthalonitrile
molecular structure of 4-(2,3-dimethylphenoxy)phthalonitrile
An In-depth Technical Guide to the Molecular Structure of 4-(2,3-dimethylphenoxy)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the , a key intermediate in the synthesis of advanced materials and potential therapeutic agents. We will delve into its synthesis, detailed structural characterization, and the implications of its molecular architecture for its properties and applications, particularly in the realm of drug development.
Introduction: The Significance of Substituted Phthalonitriles
Phthalonitriles are a class of aromatic organic compounds that serve as fundamental building blocks for the synthesis of phthalocyanines.[1][2][3] Phthalocyanines are large, planar macrocyclic compounds that have found widespread applications as dyes, pigments, and in high-tech materials.[1][3] In the biomedical field, phthalocyanine derivatives are of significant interest for their use as photosensitizers in photodynamic therapy (PDT) for cancer, as well as for their potential antioxidant and antitumor properties.[1][4][5]
The properties of the resulting phthalocyanine are critically influenced by the peripheral substituents on the initial phthalonitrile precursor.[3] The introduction of specific functional groups, such as the 2,3-dimethylphenoxy moiety in 4-(2,3-dimethylphenoxy)phthalonitrile, can modulate key characteristics including solubility, aggregation behavior, and electronic properties, which are all vital for their efficacy in therapeutic applications.[1]
Molecular Identity and Physicochemical Properties
4-(2,3-dimethylphenoxy)phthalonitrile is a substituted aromatic ether. While specific experimental data for the 2,3-dimethyl isomer is not widely published, its properties can be inferred from closely related structures.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₂N₂O | Inferred from structure |
| Molecular Weight | 248.28 g/mol | [6] |
| CAS Number | 221302-75-6 (for the related 2,6-dimethyl isomer) | [6][7][8] |
| Appearance | Typically a crystalline solid | Inferred from related compounds |
| Solubility | Generally soluble in organic solvents like DMF, DMSO, THF, and chloroform.[9] | Inferred from related compounds |
Synthesis of 4-(2,3-dimethylphenoxy)phthalonitrile: A Mechanistic Approach
The synthesis of 4-(2,3-dimethylphenoxy)phthalonitrile is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method offers high yields and purity.
Reaction Principle
The core of the synthesis involves the displacement of a nitro group from an activated aromatic ring by a phenoxide nucleophile.[10] In this case, 4-nitrophthalonitrile is the electrophile, and the nucleophile is generated from 2,3-dimethylphenol. The electron-withdrawing nature of the two nitrile groups and the nitro group on the phthalonitrile ring activates the aromatic system towards nucleophilic attack.
Experimental Protocol: Synthesis of 4-(2,3-dimethylphenoxy)phthalonitrile
The following protocol is a generalized procedure based on the synthesis of similar phenoxy-substituted phthalonitriles.[3][11][12]
Materials:
-
4-Nitrophthalonitrile
-
2,3-Dimethylphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol or Ethanol (for recrystallization)
-
Distilled Water
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-nitrophthalonitrile (1 equivalent) and 2,3-dimethylphenol (1.1 equivalents).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of anhydrous potassium carbonate (1.5 - 2 equivalents). K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Reaction Conditions: The reaction mixture is stirred and heated, typically at a temperature ranging from 80°C to 120°C, for several hours (e.g., 8-24 hours).[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of cold water or a dilute salt solution to precipitate the product.[3]
-
Purification: The crude product is collected by filtration, washed with water to remove any remaining DMF and inorganic salts, and then dried. Further purification is typically achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(2,3-dimethylphenoxy)phthalonitrile.
Molecular Structure Elucidation
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the .
Spectroscopic Characterization
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalonitrile and the dimethylphenoxy rings, as well as singlets for the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The signals for the nitrile carbons will appear in the characteristic downfield region (typically 115-120 ppm). The carbons of the aromatic rings and the methyl groups will also have distinct chemical shifts.
4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational bands to expect include:
-
C≡N stretch: A strong, sharp absorption band around 2230 cm⁻¹ is characteristic of the nitrile groups.[14] The presence of this band is a key indicator of the successful synthesis of the phthalonitrile derivative.
-
C-O-C stretch: An ether linkage will show characteristic stretching vibrations in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C stretches: These will be observed in their typical regions of the spectrum.
4.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of C₁₆H₁₂N₂O. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Single-Crystal X-ray Diffraction: The Definitive Structure
While a published crystal structure for 4-(2,3-dimethylphenoxy)phthalonitrile was not found in the initial search, the crystal structures of closely related compounds like 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile have been reported.[3][15] These studies reveal important structural features that can be extrapolated to the 2,3-dimethyl analog.
Key Structural Features from Analogous Compounds:
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Non-planar Conformation: The phthalonitrile and the phenoxy rings are not coplanar. The dihedral angle between the two rings is significant, for instance, 66.61° and 83.84° in the meta- and ortho-methoxy substituted analogs, respectively.[3][15] This non-planar arrangement can influence the crystal packing and the solubility of the compound.
-
Intermolecular Interactions: The crystal packing is stabilized by various non-covalent interactions, including C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings.[3][15][16] These interactions play a crucial role in the solid-state properties of the material.
Molecular Structure Diagram
Sources
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